molecular formula C10H20N2O3 B2870904 tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate CAS No. 2172088-95-6

tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2870904
CAS No.: 2172088-95-6
M. Wt: 216.281
InChI Key: DWAOVJFBCVYNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate with appropriate reagents to introduce the hydroxy group at the 3-position. One common method involves the use of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate hydrochloride as an intermediate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The hydroxy and amino groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both hydroxy and amino groups on the azetidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-7(11)10(14)5-12(6-10)8(13)15-9(2,3)4/h7,14H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAOVJFBCVYNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CN(C1)C(=O)OC(C)(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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